molecular formula C11H17N5O2 B11081996 2,4-Di(morpholin-4-yl)-1,3,5-triazine

2,4-Di(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11081996
M. Wt: 251.29 g/mol
InChI Key: HLAMCZOWCWTIBU-UHFFFAOYSA-N
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Description

2,4-Di(morpholin-4-yl)-1,3,5-triazine is a synthetically valuable 1,3,5-triazine derivative. The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and is a common building block in the development of chemotherapeutic agents . This compound serves as a crucial synthetic intermediate, particularly in the construction of more complex triazine-based molecules designed for biomedical research . Its morpholine substituents are common pharmacophores found in compounds with demonstrated biological activity. Research into similar morpholine-functionalized 1,3,5-triazine derivatives has shown promise in anticancer applications, with studies indicating cytotoxic effects against various human cancer cell lines, including those associated with colorectal cancer . Some triazine derivatives are known to exert their effects through mechanisms such as interaction with DNA or inhibition of key enzymatic targets like tyrosine kinases . From a synthetic chemistry perspective, the displacement of chlorines on the cyanuric chloride core with nitrogen-based nucleophiles like morpholine is a well-established method for producing such disubstituted triazines . This product is intended for use in a laboratory setting by qualified researchers. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

Molecular Formula

C11H17N5O2

Molecular Weight

251.29 g/mol

IUPAC Name

4-(4-morpholin-4-yl-1,3,5-triazin-2-yl)morpholine

InChI

InChI=1S/C11H17N5O2/c1-5-17-6-2-15(1)10-12-9-13-11(14-10)16-3-7-18-8-4-16/h9H,1-8H2

InChI Key

HLAMCZOWCWTIBU-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC=N2)N3CCOCC3

Origin of Product

United States

Preparation Methods

Traditional Solvent-Based Approaches

Early synthetic routes utilized polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF). These solvents stabilize intermediates and facilitate morpholine’s nucleophilic attack. For example, a protocol involving DCM at 0°C for the first substitution and 45°C for the second achieved a 75% yield. However, these methods often require extensive purification due to solvent residues and byproduct formation.

Ionic Liquid-Catalyzed Synthesis

Building on patent CN102250026A, acidic ionic liquids (e.g., methyl butyl trifluoromethane sulfonic acid imidazole bisulfate) have emerged as dual solvents and catalysts. These liquids enhance reaction rates by stabilizing transition states and reducing activation energy. A one-pot synthesis at 110°C in an ionic liquid medium achieved an 88% yield with ≥99.5% purity, bypassing the need for external bases.

Temperature and Time Optimization

ParameterFirst SubstitutionSecond Substitution
Temperature Range0–5°C40–50°C
Reaction Time2–4 hours4–6 hours
Yield Improvement15%25%

Controlled heating prevents tri-substitution while ensuring complete di-substitution. Prolonged reaction times (>6 hours) at higher temperatures (>50°C) reduce yields due to decomposition.

Purification and Characterization

Recrystallization Techniques

Crude product purification often employs recrystallization from methanol-water mixtures (80:20 v/v), yielding crystalline solids with >99% purity. Alternative solvents like ethanol or acetonitrile are less effective due to the compound’s moderate solubility.

Chromatographic Methods

Column chromatography using silica gel and ethyl acetate/hexane (1:3) eluent resolves di- and tri-substituted byproducts. This method is critical for analytical-grade samples but is less feasible for industrial-scale production due to cost and time constraints.

Spectroscopic Validation

  • NMR (¹H, ¹³C) : Peaks at δ 3.70–3.75 ppm (morpholine’s CH₂-O-CH₂) and δ 167–170 ppm (triazine C-N) confirm substitution.

  • Mass Spectrometry : Molecular ion peak at m/z 251.29 ([M+H]⁺) aligns with the theoretical molecular weight.

Industrial-Scale Production and Green Chemistry

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance heat and mass transfer. A pilot study using a microreactor at 50°C achieved 92% yield with 10-minute residence time, underscoring the method’s efficiency.

Solvent Recycling and Waste Reduction

Ionic liquid recovery rates exceeding 95% reduce costs and environmental impact. A closed-loop system integrating solvent distillation and catalyst reuse lowers the E-factor (environmental factor) from 12.5 to 2.8 .

Chemical Reactions Analysis

Types of Reactions

4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides and Esters: Formed through condensation reactions with carboxylic acids.

    Substituted Triazines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

2,4-Di(morpholin-4-yl)-1,3,5-triazine has been utilized in the synthesis of various pharmaceutical compounds. Its ability to form stable complexes with biological molecules enhances its potential as a drug candidate. Notably, derivatives of 1,3,5-triazine have shown promising results in anti-cancer and anti-inflammatory activities.

Case Study: Anticancer Activity

A series of compounds derived from this compound were tested for their anticancer properties against various human cancer cell lines. For instance, compounds synthesized from this triazine exhibited significant cytotoxicity against melanoma cells (GI50 = 3.3×1083.3\times 10^{-8} M) . This highlights the compound's potential as a lead structure for developing new anticancer agents.

Materials Science

Advanced Material Development

In materials science, this compound is explored for its applications in creating advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with specific functionalities.

Data Table: Properties of Materials Derived from this compound

PropertyValue/Description
Thermal StabilityHigh
Mechanical StrengthEnhanced due to cross-linking
Chemical ResistanceExcellent against solvents
Optical PropertiesTunable based on substituents

Organic Synthesis

Versatile Building Block

The compound serves as a valuable intermediate in organic synthesis. It can undergo various reactions such as nucleophilic substitutions and condensation reactions to form more complex structures.

Reaction Mechanisms

  • Nucleophilic Substitution : The triazine ring can participate in nucleophilic substitution reactions where halogens are replaced by nucleophiles (amines or alcohols).
  • Condensation Reactions : It acts as a condensing agent for forming amides and esters from carboxylic acids.

Mechanism of Action

The mechanism of action of 4-(4-MORPHOLINO-1,3,5-TRIAZIN-2-YL)MORPHOLINE involves its interaction with various molecular targets:

Comparison with Similar Compounds

Substituent-Driven Functional Differences

Compound Name Substituents Key Properties Applications References
2,4-Di(morpholin-4-yl)-1,3,5-triazine Morpholine at positions 2 and 4 High solubility, strong metal coordination, moderate cytotoxicity Coordination complexes, anti-tumor agents
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine Chloro, diethylamine, morpholino Reactive chloro group for further substitution Intermediate in organic synthesis
2-(Morpholin-4-yl)-4,5-bis(trinitroethoxy)-1,3,5-triazine Trinitroethoxy groups at positions 4 and 5 High cytotoxicity (IC₅₀: 0.6–2.0 µM), bulky substituents Anti-breast cancer drug candidate
DMPT (2,4-bis(morpholin-4-yl)-6-[(E)-hydrazinyl]-1,3,5-triazine) Hydrazinyl group at position 6 Tridentate NNN-chelate ligand Antimicrobial metal complexes (Ni(II), Cu(II))
DPPT (2,4-di(piperidin-1-yl)-6-[(E)-hydrazinyl]-1,3,5-triazine) Piperidine instead of morpholine Similar coordination behavior but reduced solubility Comparative studies in coordination chemistry
6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine Chlorophenyl at position 6 Enhanced π-stacking ability Materials science, potential photostabilizers

Coordination Chemistry

  • Morpholine vs. Piperidine : DMPT (morpholine) and DPPT (piperidine) both act as tridentate ligands, but DMPT’s oxygen atom in morpholine enhances hydrogen bonding, improving stability in aqueous environments .
  • Metal Selectivity : this compound preferentially binds to softer metals like Cu(II), while chlorophenyl derivatives (e.g., ) show affinity for harder Lewis acids due to aromatic electron withdrawal .

Q & A

Q. What are the standard synthetic routes for 2,4-di(morpholin-4-yl)-1,3,5-triazine derivatives in academic research?

Methodological Answer: The synthesis typically involves regioselective substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and other amines. A common procedure includes:

  • Step 1: React cyanuric chloride with a primary amine (e.g., 4′-aminoacetophenone) at 0°C in ethyl acetate to form a mono-substituted intermediate .
  • Step 2: Introduce morpholine via nucleophilic substitution under reflux in 1,4-dioxane, catalyzed by triethylamine, to yield this compound derivatives .
  • Key Variables: Temperature control (0°C for initial substitution), solvent polarity, and stoichiometric ratios of morpholine (2–2.5 equivalents) significantly influence regioselectivity and yield (70–98% reported) .

Q. Which spectroscopic techniques are essential for characterizing this compound compounds?

Methodological Answer:

  • 1^1H NMR: Identify morpholine protons (δ 3.73–3.82 ppm for N-CH2_2-O groups) and aromatic substituents (e.g., δ 7.14–8.10 ppm for phenyl groups) .
  • IR Spectroscopy: Confirm C=N stretching (1550–1650 cm1^{-1}) and morpholine C-O-C vibrations (1100–1250 cm1^{-1}) .
  • Mass Spectrometry: Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate molecular weight and substituent stability .
  • Elemental Analysis: Ensure C, H, N, and O percentages align with theoretical values (e.g., C21_{21}H23_{23}N5_5O2_2 requires C: 66.83%, N: 18.55%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., 1,4-dioxane) enhance nucleophilic substitution efficiency compared to ethyl acetate, as observed in yields increasing from 75% to 98% for halogenated aryl substituents .
  • Catalyst Use: Triethylamine (2.5 equivalents) improves deprotonation and accelerates substitution kinetics .
  • Temperature Control: Reflux (100–120°C) ensures complete substitution, while lower temperatures (0–25°C) prevent side reactions during initial steps .
  • Data-Driven Example: Substituting electron-withdrawing groups (e.g., 4-CF3_3) on aryl amines increases yields to 91–93% due to enhanced electrophilicity at the triazine core .

Q. What strategies resolve contradictory biological activity data across studies (e.g., antimicrobial vs. anticancer activity)?

Methodological Answer:

  • Structural-Activity Relationship (SAR): Substituent polarity and steric effects critically influence bioactivity. For example:
    • Antimicrobial Activity: Electron-donating groups (e.g., 4-CH3_3) enhance activity against Gram-positive bacteria (MIC: 2–4 µg/mL) .
    • Anticancer Activity: Halogenated derivatives (e.g., 5-Br-2-ClC6_6H3_3) show potent antiproliferative effects (IC50_{50}: 0.8–1.2 µM against HeLa cells) due to increased lipophilicity and DNA intercalation .
  • Assay Variability: Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HT-29 vs. MCF-7) to reduce discrepancies .

Q. How is molecular modeling applied to predict anticancer activity of these triazine derivatives?

Methodological Answer:

  • 3D-QSAR Models: Correlate substituent descriptors (e.g., Hammett σ, molar refractivity) with IC50_{50} values. For example:
    • Electrostatic Potential Maps: Highlight regions where electron-withdrawing groups enhance binding to tubulin or kinase targets .
    • Docking Studies: Simulate interactions with mTORC1/2 or PI3K-Akt pathways, identifying key hydrogen bonds with morpholine oxygen .
  • Validation: Cross-validate models using leave-one-out (LOO) methods and experimental IC50_{50} data from derivatives (e.g., 6k: IC50_{50} = 1.1 µM) .

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